molecular formula C16H31NO5 B12282230 Methyl 3-methoxy-5-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoate

Methyl 3-methoxy-5-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoate

Cat. No.: B12282230
M. Wt: 317.42 g/mol
InChI Key: QUKPMKIGESHWTO-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-5-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoate is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including methoxy, methyl, and carbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methoxy-5-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoate typically involves multiple steps. One common method includes the esterification of a suitable carboxylic acid precursor with methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-5-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoate can undergo several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and carbamate groups, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-methoxy-5-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-methoxy-5-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methoxy-4-methylbenzoate: Shares the methoxy and methyl groups but differs in the overall structure and functional groups.

    3,4,5-Trimethoxybenzoic acid methyl ester: Contains multiple methoxy groups and a similar ester functional group.

Uniqueness

Methyl 3-methoxy-5-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoate is unique due to its specific combination of functional groups and structural complexity

Properties

Molecular Formula

C16H31NO5

Molecular Weight

317.42 g/mol

IUPAC Name

methyl 3-methoxy-5-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoate

InChI

InChI=1S/C16H31NO5/c1-9-11(2)14(12(20-7)10-13(18)21-8)17(6)15(19)22-16(3,4)5/h11-12,14H,9-10H2,1-8H3

InChI Key

QUKPMKIGESHWTO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)OC)OC)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

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